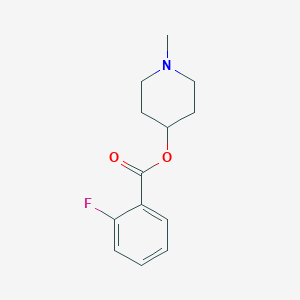

1-Methylpiperidin-4-yl 2-fluorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

577998-53-9 |

|---|---|

Molecular Formula |

C13H16FNO2 |

Molecular Weight |

237.27 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 2-fluorobenzoate |

InChI |

InChI=1S/C13H16FNO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |

InChI Key |

HTAHSJBVCSUAGE-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Direct Synthesis of 1-Methylpiperidin-4-yl 2-fluorobenzoate (B1215865)

The primary method for the direct synthesis of 1-Methylpiperidin-4-yl 2-fluorobenzoate involves the formation of an ester bond between a piperidine-based alcohol and a fluorinated benzoic acid derivative.

The most common and direct synthesis route for this compound is the esterification reaction between N-methylpiperidin-4-ol and 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: The synthesis begins with the activation of 2-fluorobenzoic acid, often by converting it to the more reactive 2-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction mechanism proceeds as follows:

The lone pair of electrons on the oxygen atom of the hydroxyl group of N-methylpiperidin-4-ol attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

This forms a tetrahedral intermediate.

The intermediate then collapses, expelling the chloride ion as a leaving group.

A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

An alternative to using the acid chloride is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) to facilitate the esterification between N-methylpiperidin-4-ol and 2-fluorobenzoic acid. mdpi.com

| Reactants | Reagents | Reaction Type |

|---|---|---|

| N-methylpiperidin-4-ol and 2-fluorobenzoyl chloride | Base (e.g., triethylamine) | Nucleophilic Acyl Substitution |

| N-methylpiperidin-4-ol and 2-fluorobenzoic acid | Coupling Agent (e.g., DCC, BOP) | Esterification |

The efficiency of the esterification reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the choice of base or coupling agent. For instance, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are commonly used. google.com The reaction temperature can be varied, from room temperature to reflux, to achieve optimal yields. The molar ratio of the reactants and the order of addition are also critical factors that are fine-tuned to maximize the product yield and minimize side reactions. researchgate.net

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Investigations

To explore the structure-activity relationship (SAR), researchers synthesize a variety of analogs and derivatives of this compound. These studies involve systematic modifications of both the piperidine (B6355638) ring and the fluorobenzoate moiety to understand how these changes affect the compound's properties.

Modifications to the piperidine ring can significantly influence the compound's pharmacological profile. Common modifications include altering the N-substitution pattern, changing the ring size, and introducing conformational constraints.

N-Substitution Patterns: The methyl group on the piperidine nitrogen can be replaced with other alkyl groups, benzyl (B1604629) groups, or other functionalities to assess the impact on activity. researchgate.netgoogle.com For example, the synthesis of the nor-methyl precursor allows for the introduction of various substituents at the nitrogen position. nih.gov

Ring Size Variations: Although less common, the piperidine ring can be expanded to an azepane ring or contracted to a pyrrolidine (B122466) ring to study the effect of ring size on receptor binding.

Conformational Constraints: The introduction of substituents on the piperidine ring can lock it into specific chair or boat conformations, which can be crucial for its interaction with biological targets. chemrevlett.com Studies on related piperidin-4-one derivatives show that the ring generally adopts a chair conformation with bulky substituents in the equatorial position to minimize steric hindrance. chemrevlett.com

| Modification Type | Example | Purpose |

|---|---|---|

| N-Substitution | Replacement of N-methyl with N-benzyl | Investigate the role of the N-substituent on activity. |

| Ring Size Variation | Pyrrolidine or azepane analogs | Study the effect of ring size on binding affinity. |

| Conformational Constraint | Introduction of substituents on the piperidine ring | Determine the bioactive conformation. |

The fluorobenzoate part of the molecule is another key area for modification in SAR studies.

Positional Isomerism of Fluorine: The fluorine atom can be moved to the meta- or para-positions of the benzoate (B1203000) ring to create 3-fluorobenzoate (B1230327) and 4-fluorobenzoate (B1226621) analogs. nih.govgoogle.comnih.gov This helps to determine the optimal position of the electron-withdrawing fluorine atom for activity.

Introduction of Other Substituents: Other electron-donating or electron-withdrawing groups can be introduced onto the aromatic ring to probe the electronic requirements for binding.

Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic heterocycles, such as pyridine or pyrimidine, to investigate the importance of the carbocyclic ring.

Radiosynthesis Approaches for Positron Emission Tomography (PET) Research

The development of radiolabeled versions of this compound is of significant interest for its potential use as a tracer in Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful non-invasive imaging technique that allows for the in vivo study of biological processes. researchgate.net

The most common radioisotope used for this purpose is fluorine-18 (B77423) (¹⁸F), due to its favorable half-life of 109.7 minutes and low positron energy. mdpi.com The radiosynthesis of [¹⁸F]this compound can be achieved through several methods.

One approach involves the nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium triflate substituted benzoate, with no-carrier-added [¹⁸F]fluoride. nih.govdiva-portal.org For instance, the synthesis of 1-methyl-4-piperidyl-4'-[¹⁸F]fluorobenzoate has been reported via aromatic nucleophilic substitution on a nitro precursor. nih.gov Another strategy is the radiolabeling of a precursor molecule in the final step of the synthesis. This often involves the use of prosthetic groups like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which can be prepared and then coupled to the desired molecule. diva-portal.orgnih.gov

Additionally, carbon-11 (B1219553) (¹¹C) can be used for radiolabeling. The synthesis of 1-[¹¹C]methyl-4-piperidyl-4'-fluorobenzoate has been accomplished by the N-[¹¹C]methylation of the corresponding nor-methyl precursor. nih.gov

The development of efficient and automated radiosynthesis methods is crucial for the clinical translation of these PET tracers. diva-portal.orgnih.gov These methods aim to achieve high radiochemical yield, purity, and specific activity within a short synthesis time. nih.gov

Strategies for Radiolabeling with Positron Emitters (e.g., [¹⁸F]fluorination, [¹¹C]methylation)

The introduction of positron emitters into this compound can be approached through two primary pathways: [¹⁸F]fluorination of the benzoyl moiety or [¹¹C]methylation of the piperidine nitrogen.

Given that the target molecule already contains a fluorine atom, direct isotopic exchange is one possibility, though often inefficient. A more common and effective approach is nucleophilic aromatic substitution (SₙAr) on a precursor molecule where the 2-position of the benzoate ring is substituted with a good leaving group.

One viable strategy involves the use of a precursor with a nitro group activating the aromatic ring for nucleophilic attack by [¹⁸F]fluoride. For instance, a precursor such as 1-methylpiperidin-4-yl 2-nitrobenzoate (B253500) could be subjected to [¹⁸F]fluorination. The electron-withdrawing nitro group facilitates the displacement by the incoming [¹⁸F]fluoride ion.

Another powerful method for aromatic radiofluorination is the use of diaryliodonium salt precursors. diva-portal.orgnih.gov In this approach, a diaryliodonium salt bearing the 1-methylpiperidin-4-yl benzoate moiety and a suitable ancillary aryl group would be reacted with [¹⁸F]fluoride. This method often provides high radiochemical yields under mild conditions.

A third approach involves the use of boronic ester precursors. Copper-mediated radiofluorination of aryl boronic esters has emerged as a versatile method for the synthesis of [¹⁸F]fluoroaromatics. nih.gov A precursor like 1-methylpiperidin-4-yl 2-(pinacolatoboronyl)benzoate could be synthesized and then subjected to radiofluorination with [¹⁸F]fluoride in the presence of a copper catalyst.

Table 1: Proposed [¹⁸F]Fluorination Reaction Conditions

| Precursor Type | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|

| Nitro-substituted | [¹⁸F]KF/Kryptofix 2.2.2 | DMSO | 150-180 |

| Diaryliodonium Salt | [¹⁸F]KF/Kryptofix 2.2.2 | DMF | 100-150 |

| Boronic Ester | [¹⁸F]KF/Kryptofix 2.2.2, Cu catalyst | DMF/Pyridine | 100-130 |

The synthesis of [¹¹C]-1-Methylpiperidin-4-yl 2-fluorobenzoate involves the methylation of the corresponding N-desmethyl precursor, piperidin-4-yl 2-fluorobenzoate. This is a widely used and generally high-yielding radiolabeling reaction. researchgate.netrug.nl

The most common methylating agents for this purpose are [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are produced from cyclotron-generated [¹¹C]CO₂. The N-desmethyl precursor is reacted with the [¹¹C]methylating agent in a suitable solvent, often in the presence of a weak base to neutralize the acid formed during the reaction.

Table 2: Proposed [¹¹C]Methylation Reaction Conditions

| Precursor | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|

| Piperidin-4-yl 2-fluorobenzoate | [¹¹C]CH₃I, Base (e.g., K₂CO₃) | DMF, Acetonitrile (B52724) | 80-120 |

| Piperidin-4-yl 2-fluorobenzoate | [¹¹C]CH₃OTf | Acetonitrile | Room Temp. to 80 |

Precursor Synthesis and Radiochemical Purity Considerations

The successful radiosynthesis of the target compound is critically dependent on the availability and purity of the labeling precursors.

For [¹⁸F]fluorination , the synthesis of the precursor would begin with a suitably substituted benzoic acid. For example, to create a nitro-substituted precursor, 2-nitrobenzoic acid would be converted to its acyl chloride and then reacted with 1-methyl-4-piperidinol. For a diaryliodonium salt or boronic ester precursor, the synthesis would involve the functionalization of 2-iodobenzoic acid or 2-bromobenzoic acid, followed by esterification with 1-methyl-4-piperidinol. diva-portal.orgwiley-vch.de The synthesis of arylbenziodoxolones from 2-iodobenzoic acids can be an effective route to precursors for fluorination. arkat-usa.org

For [¹¹C]methylation , the key precursor is piperidin-4-yl 2-fluorobenzoate. This can be synthesized by the esterification of 4-hydroxypiperidine (B117109) with 2-fluorobenzoyl chloride. dtic.milrsc.org Since the piperidine nitrogen is a secondary amine, it may require a protecting group (e.g., Boc) during the esterification, which is then removed to yield the final precursor.

Ensuring the radiochemical purity of the final radiopharmaceutical is paramount for its use in PET imaging. snmjournals.orgunm.edupharmacylibrary.comiaea.orgresearchgate.net Radiochemical impurities can lead to poor image quality and unnecessary radiation dose to the patient. The target radiochemical purity for PET tracers is typically greater than 95%. nih.gov

The primary analytical method for determining radiochemical purity is High-Performance Liquid Chromatography (HPLC), coupled with a radioactivity detector. This allows for the separation and quantification of the desired radiolabeled product from any radioactive impurities. Thin-Layer Chromatography (TLC) with a phosphor imager is also a common method for rapid purity checks. slideshare.net

For [¹⁸F]labeled this compound , potential radioactive impurities could include unreacted [¹⁸F]fluoride and side-products from the decomposition of the precursor.

For [¹¹C]labeled this compound , potential radioactive impurities could include unreacted [¹¹C]methylating agent and any [¹¹C]methylated byproducts. The final product must also be analyzed for any remaining non-radioactive precursor, which can affect the specific activity of the tracer.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Compound Identity and Purity

Spectroscopic techniques are indispensable for the definitive identification and characterization of 1-methylpiperidin-4-yl 2-fluorobenzoate (B1215865). By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a complete picture of its chemical structure and electronic properties.

NMR spectroscopy is the cornerstone for the structural elucidation of 1-methylpiperidin-4-yl 2-fluorobenzoate, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-fluorobenzoyl and the 1-methylpiperidin-4-yl moieties. The aromatic protons of the 2-fluorobenzoate group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The signals for these protons would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. For a related compound, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, the aromatic protons resonate at δ 7.26–7.83 ppm. bjournal.org Protons of the piperidine (B6355638) ring are expected in the upfield region. The proton on the carbon bearing the ester group (H-4) would be shifted downfield due to the electron-withdrawing effect of the oxygen atom. The N-methyl group would present as a singlet, typically around δ 2.3-2.5 ppm. The remaining piperidine protons would appear as multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester is characteristically found in the highly deshielded region of the spectrum, around δ 160-170 ppm. For instance, in 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, the carbonyl carbon appears at δ 162.07 ppm. bjournal.org The carbon atoms of the benzene ring will show signals in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbon atoms of the piperidine ring and the N-methyl group will resonate in the upfield region of the spectrum (δ 20-60 ppm).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine atom in 2-fluorobenzoate derivatives is sensitive to its electronic environment. In a study of fluorobenzoates, the ¹⁹F signal for free o-fluorobenzoate was observed at 6.0 ppm relative to 20 mM NaF. nih.gov The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide further structural confirmation.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the aromatic system. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for connecting the 2-fluorobenzoyl and the 1-methylpiperidin-4-yl moieties through the ester linkage. For example, an HMBC correlation would be expected between the piperidinyl H-4 proton and the ester carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 162-165 |

| Aromatic C-F | - | 160-163 (d, ¹JCF ≈ 250 Hz) |

| Aromatic CH | 7.1-8.0 (m) | 115-135 |

| Piperidine C-O | 4.9-5.2 (m) | 70-75 |

| Piperidine CH₂ | 1.8-2.8 (m) | 30-55 |

| N-CH₃ | 2.2-2.5 (s) | 45-50 |

| N-CH₂ | 2.5-3.0 (m) | 50-55 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. In a similar compound, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, this peak is observed at 1724.3 cm⁻¹. bjournal.org The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The C-F bond of the fluorinated benzene ring will show a characteristic absorption in the range of 1250-1350 cm⁻¹. Aromatic C=C stretching vibrations will be observed around 1600 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic parts will be seen around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1720-1740 |

| Aromatic C=C | Stretch | ~1600 |

| Ester C-O | Stretch | 1100-1300 |

| C-F | Stretch | 1250-1350 |

| Aliphatic C-H | Stretch | 2800-3000 |

| Aromatic C-H | Stretch | 3000-3100 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 2-fluorobenzoyl cation and the 1-methylpiperidin-4-yl cation. Further fragmentation of the piperidine ring could also be observed. For a related compound, 2-fluoro-2-(1-methylpiperidin-4-yl)acetic acid, the predicted m/z for the [M+H]⁺ ion is 176.10814. uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2-fluorobenzoate moiety contains a chromophore (the benzene ring and carbonyl group) that absorbs UV light. The absorption is due to π → π* and n → π* electronic transitions. rsc.org The benzene ring exhibits characteristic absorption bands, which may be shifted by the presence of the fluorine and ester substituents. The UV-Vis spectrum of complexes containing 3-fluorobenzoate (B1230327) shows absorption maxima that are indicative of these transitions. researchgate.net While not providing detailed structural information on its own, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the aromatic system.

Chromatographic Methods for Separation, Isolation, and Quantitative Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the quantitative determination of its purity.

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable. nih.gov The compound would be detected by a UV detector set to a wavelength where the 2-fluorobenzoate chromophore has strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional HPLC. This technique is particularly well-suited for the analysis of synthetic compounds like this compound, ensuring high-purity fractions and accurate quantification. The application of UPLC-MS/MS, which combines the separation power of UPLC with the mass-resolving capabilities of tandem mass spectrometry, is a common strategy in the characterization of novel molecules. nih.gov

A typical UPLC method for a compound of this nature would involve a sub-2 µm particle column, which allows for higher flow rates and pressures, leading to faster analysis times without sacrificing resolution. The mobile phase would likely consist of a gradient of an organic solvent (such as acetonitrile or methanol) and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection.

Table 1: Illustrative UPLC Method Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Gradient | 5% to 95% B over 2 minutes |

| Detection | UV (254 nm) and/or ESI-MS/MS |

This high-throughput capability is invaluable during the synthesis and purification stages, allowing for rapid in-process controls and final purity assessment.

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown, for example, through slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis provides key crystallographic parameters that define the crystal lattice and the arrangement of molecules within it. While the specific data for this compound is not publicly available, the analysis of structurally similar compounds provides a reference for the type of information obtained. For instance, related heterocyclic compounds have been shown to crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comeurjchem.commdpi.com

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.78 |

| b (Å) | 4.03 |

| c (Å) | 27.62 |

| α (°) | 90 |

| β (°) | 92.73 |

| γ (°) | 90 |

| Volume (ų) | 1311.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.470 |

These parameters are essential for confirming the molecular structure derived from other spectroscopic methods and for understanding intermolecular interactions in the solid state.

The data from single-crystal X-ray diffraction allows for a detailed conformational analysis of this compound in its crystalline form. A key feature of this molecule is the piperidine ring, which is expected to adopt a stable chair conformation to minimize steric strain. nih.gov In this conformation, the substituents on the ring can be either in an axial or an equatorial position.

For the 1-Methylpiperidin-4-yl moiety, the methyl group at the 1-position and the 2-fluorobenzoate group at the 4-position will have specific orientations. Typically, bulky substituents prefer the equatorial position to reduce 1,3-diaxial interactions. Therefore, it is highly probable that the 2-fluorobenzoate group occupies an equatorial position on the piperidine ring. The orientation of the ester linkage and the rotational angle of the 2-fluorobenzoyl group relative to the piperidine ring are also determined with high precision from the crystallographic data. This information is vital for understanding how the molecule packs in the crystal lattice and for computational modeling studies.

Comprehensive Analytical Methodologies and Reporting Standards (e.g., application of GLANCE framework)

In modern analytical chemistry, there is a growing emphasis on standardized and comprehensive reporting of analytical methods to ensure clarity, reproducibility, and efficient communication of scientific data. researchgate.net A novel tool that facilitates this is the GLANCE (Graphical Layout Tool for Analytical Chemistry Evaluation) framework. mdpi.combohrium.comresearcher.life

GLANCE provides a visual, one-page summary of an analytical method through a template composed of twelve distinct sections. mdpi.comresearcher.life This graphical approach allows researchers to quickly grasp the key attributes of a method without needing to parse through lengthy text. researchgate.net For a compound like this compound, applying the GLANCE framework to its analytical methods (such as the UPLC method described above) would significantly enhance the clarity and accessibility of the research. bohrium.com

The twelve attributes of the GLANCE template are:

Novelty : What is new about the method.

Analytes : The target compound(s).

Sample Preparation : Steps taken to prepare the sample for analysis.

Reagents : Key chemicals and solvents used.

Instrumentation : The analytical instruments employed.

Method Validation : How the method's performance was verified.

Matrix Effects and Recoveries : Assessment of sample matrix influence.

Application to Real Samples : Whether the method was tested on real-world samples.

Analytical Metrics : Key performance indicators like limit of detection and quantification.

Main Results : The most important findings.

Limitations : Any drawbacks or constraints of the method.

Additional Information : Other relevant details. mdpi.comresearcher.life

By presenting the analytical workflow in this structured and visually intuitive format, the GLANCE framework promotes transparency and aids in the rapid evaluation and comparison of different analytical strategies. mdpi.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other chemical characteristics. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate their molecular characteristics. nanobioletters.com

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se

A smaller energy gap suggests that a molecule is more polarizable and reactive. nanobioletters.com For instance, in a study of a related piperidine derivative, the calculated HOMO-LUMO energy gap was 4.2140 eV, indicating significant stability. nanobioletters.com From the HOMO and LUMO energies, key global reactivity descriptors can be calculated to quantify chemical behavior. These parameters provide a numerical basis for understanding the molecule's potential interactions.

Table 1: Theoretical Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the primary global reactivity descriptors derived from HOMO and LUMO energies, which are fundamental in assessing the chemical behavior of a molecule.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution across a molecule and identifying sites prone to electrophilic and nucleophilic attack. nanobioletters.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are targets for nucleophiles. mdpi.com

For 1-Methylpiperidin-4-yl 2-fluorobenzoate (B1215865), an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and the fluorine atom on the benzoate (B1203000) ring. These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Localized on the hydrogen atoms of the N-methyl group and the piperidine ring, indicating these are the most likely sites for nucleophilic attack. nanobioletters.com

Neutral Potential (Green): Typically found over the carbon framework of the aromatic and piperidine rings.

This visual representation of charge distribution is crucial for predicting how the molecule will interact with other molecules, including biological receptors. mdpi.comresearchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For 1-Methylpiperidin-4-yl 2-fluorobenzoate, key areas of conformational flexibility include the chair conformation of the piperidine ring and the rotation around the ester linkage.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic, condensed-phase environment, such as in a solvent like water. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions with surrounding solvent molecules. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules. The simulation would track the trajectory of each atom over a set period (e.g., nanoseconds), revealing:

Conformational Stability: Whether the initial low-energy conformation remains stable or if the molecule samples different shapes.

Solvent Effects: How water or other solvent molecules arrange themselves around the solute and form hydrogen bonds, particularly with the ester and fluorine groups.

Flexibility of Moieties: The degree of rotation and bending in different parts of the molecule, such as the piperidine ring and the linkage to the benzoate group.

These simulations are crucial for understanding how the molecule behaves in a biological milieu, providing a dynamic picture that complements the static view from energy minimization studies.

In Silico Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. dntb.gov.uanih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking algorithm, such as AutoDock Vina, to systematically sample many possible binding poses of the ligand within the active site of the protein. sci-hub.se

Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more favorable and stable interaction.

For this compound, docking studies could predict key interactions, such as:

Hydrogen Bonds: Formed between the carbonyl oxygen or fluorine atom and amino acid residues like serine or tyrosine in the protein's active site.

Hydrophobic Interactions: Between the aromatic ring or the piperidine's hydrocarbon backbone and nonpolar residues.

Electrostatic Interactions: Between the charged or polar parts of the ligand and the receptor.

Studies on similar heterocyclic compounds have shown binding energies ranging from -7.0 to -9.0 kcal/mol for various protein targets, suggesting the potential for stable binding. dntb.gov.ua

Table 2: Example of Predicted Interactions from a Hypothetical Docking Study

| Interaction Type | Ligand Group | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | TYR 121 |

| Hydrogen Bond | Fluorine Atom | SER 200 |

| Hydrophobic | Phenyl Ring | PHE 330, TRP 84 |

| Hydrophobic | Piperidine Ring | LEU 282, ILE 440 |

This table illustrates the types of non-covalent interactions that molecular docking might predict between this compound and a hypothetical protein active site.

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies

Principles and Methodologies of SAR/SAFIR in Drug Discovery

The core principle of SAR and SAFIR lies in the concept that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. nih.govmdpi.com Alterations in the chemical scaffold, such as the addition or removal of functional groups, changes in stereochemistry, or modifications to the size and shape of the molecule, can significantly impact its interaction with a biological target, such as a receptor or enzyme. nih.govnih.gov

Methodologies in SAR and SAFIR studies typically involve:

Synthesis of Analogs: A series of compounds, or analogs, are synthesized based on a lead compound structure. These analogs incorporate systematic variations at specific positions of the molecule.

In Vitro Biological Testing: The synthesized analogs are then subjected to a battery of in vitro assays to determine their biological activity. This could include measuring their binding affinity to a target receptor (Kd or Ki values), their ability to inhibit an enzyme (IC50 values), or their functional response in a cell-based assay (EC50 or IC50 values).

Analysis of Data: The biological data is then analyzed in conjunction with the structural modifications to establish a relationship between the chemical changes and the observed biological outcomes.

These studies are crucial for optimizing a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.gov

Systematic Correlation of Structural Modifications with Observed Biological Response in vitro

While specific SAR data for 1-Methylpiperidin-4-yl 2-fluorobenzoate (B1215865) is not extensively published, we can illustrate the process with a hypothetical series of analogs. The aim is to understand how modifications to the core structure impact its theoretical biological activity.

Let's consider a hypothetical in vitro assay measuring the binding affinity of these compounds to a specific G-protein coupled receptor (GPCR). The following table illustrates a potential SAR exploration where modifications are made to the fluorobenzoyl and methylpiperidinyl moieties of the parent compound.

| Compound ID | Modification on Benzoyl Ring | Modification on Piperidine (B6355638) Ring | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 | 2-Fluoro (Parent) | N-Methyl | 50 |

| 2 | 3-Fluoro | N-Methyl | 75 |

| 3 | 4-Fluoro | N-Methyl | 60 |

| 4 | Unsubstituted | N-Methyl | 150 |

| 5 | 2,4-Difluoro | N-Methyl | 30 |

| 6 | 2-Fluoro | N-Ethyl | 90 |

| 7 | 2-Fluoro | N-H (Nor-derivative) | 200 |

From this hypothetical data, several SAR trends can be deduced:

The presence and position of the fluorine atom on the benzoyl ring appear to be important for affinity. The 2-fluoro substitution (Compound 1) provides better affinity than the 3-fluoro (Compound 2) and 4-fluoro (Compound 3) substitutions.

Removal of the fluorine atom (Compound 4) leads to a significant drop in affinity, suggesting a favorable interaction of the fluorine, possibly through hydrogen bonding or electrostatic interactions.

Introducing a second fluorine at the 4-position (Compound 5) appears to enhance affinity, indicating that this region of the binding pocket can accommodate and favorably interact with multiple halogen substitutions.

Modification of the N-alkyl group on the piperidine ring also influences activity. Increasing the alkyl chain length from methyl (Compound 1) to ethyl (Compound 6) decreases affinity, and removing the alkyl group entirely (Compound 7) results in a substantial loss of affinity. This suggests that a small, lipophilic group at this position is optimal for binding.

Identification of Key Pharmacophoric Features and Essential Molecular Determinants

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Based on the hypothetical SAR data, we can propose a pharmacophore model for this series of compounds.

The essential molecular determinants for the biological activity of 1-Methylpiperidin-4-yl 2-fluorobenzoate and its analogs could include:

A Hydrogen Bond Acceptor/Halogen Bond Donor: The fluorine atom at the 2-position of the benzoyl ring.

An Aromatic Ring: The phenyl group, which likely engages in pi-stacking or hydrophobic interactions within the receptor's binding pocket.

A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring, which is likely protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the target protein. nih.gov

A Hydrophobic Feature: The N-methyl group on the piperidine ring, which may fit into a small hydrophobic pocket.

An Ester Linkage: This group acts as a spacer and may also be involved in hydrogen bonding.

These features and their spatial arrangement are critical for the molecule to adopt the correct conformation to bind effectively to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

To build a QSAR model, the structural features of the molecules are converted into numerical values known as descriptors. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acquirepublications.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

For a series of analogs of this compound, relevant descriptors for a QSAR model could include:

| Descriptor Type | Specific Descriptor | Relevance to Structure |

|---|---|---|

| Electronic | Hammett constant (σ) of the benzoyl ring substituent | Describes the electron-donating or -withdrawing nature of the substituent. |

| Hydrophobic | Calculated logP (cLogP) | Represents the overall lipophilicity of the molecule. |

| Steric | Molar Refractivity (MR) of the N-alkyl group | Relates to the volume and polarizability of the substituent on the piperidine nitrogen. |

| Topological | Wiener Index | A numerical value representing the molecular branching. |

Once the descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that can predict the biological activity of new, untested compounds based on their calculated descriptors.

A hypothetical QSAR equation for our series of compounds might look like this:

pKi = c0 + c1(σ) + c2(cLogP) - c3*(MR)

Where:

pKi is the negative logarithm of the binding affinity.

c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The model must then be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation (Cross-validation): A portion of the dataset is left out during model development and then used to test the model's predictive ability. A high cross-validated R² (q²) value indicates a robust model.

External Validation: The model is used to predict the activity of a separate set of compounds (the test set) that were not used in model development. A high predictive R² (pred_R²) for the test set confirms the model's utility for predicting the activity of new molecules.

A statistically robust and validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and the rational design of new, more potent molecules.

Pharmacological and Molecular Interaction Studies Preclinical/in Vitro Focus

Receptor Binding and Selectivity Profiling

The affinity and specificity of "1-Methylpiperidin-4-yl 2-fluorobenzoate" for various receptors have been a primary area of investigation, particularly concerning its potential effects on the central nervous system.

While direct binding data for "this compound" at the 5-HT₇ receptor is not extensively published, the structural motif of a 1-methylpiperidinyl group is present in known 5-HT₇ receptor ligands. For instance, the potent and selective 5-HT₇ antagonist, SB-269970, which is (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, highlights the compatibility of the 1-methylpiperidin-4-yl moiety with the 5-HT₇ receptor binding pocket. nih.gov Studies on other series of compounds have shown a strong correlation (r² = 0.91) between their binding affinity for the human 5-HT₇ receptor and their ability to inhibit forskolin-stimulated adenylate cyclase activity, indicating that such compounds exert their effects specifically through this receptor.

The interaction of "this compound" with other serotonergic and dopaminergic receptors has been inferred from studies on structurally related compounds. The 1-methylpiperidin-4-yl scaffold is a component of molecules that exhibit high affinity for various G-protein coupled receptors (GPCRs).

For example, a known potent 5-HT₂ₐ receptor inverse agonist, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), demonstrates a high affinity for the 5-HT₂ₐ receptor with a pKᵢ of 9.3 in membrane preparations. researchgate.net This suggests that the 1-methylpiperidin-4-yl group is well-accommodated within the binding site of this serotonin (B10506) receptor subtype.

Furthermore, research on multi-target ligands for dopamine (B1211576) and serotonin receptors has shown that modifications to a core structure containing a piperazine (B1678402) or similar amine can significantly influence binding affinities at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov The nature and position of substituents on associated aromatic rings play a critical role in determining this binding profile. nih.gov Given that "this compound" contains a fluorinated phenyl group, its interaction with these receptors is plausible and warrants direct investigation.

Table 1: Receptor Binding Affinity of Structurally Related Compounds

| Compound Name | Target Receptor | Binding Affinity (pKᵢ) | Reference |

|---|---|---|---|

| ACP-103 | 5-HT₂ₐ | 9.3 | researchgate.net |

| SB-269970 | 5-HT₇ | Not explicitly stated in pKᵢ, but high affinity is noted. | nih.gov |

| D2AAK3 Analogs | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Varies based on substitution | nih.gov |

Currently, there is a lack of direct evidence for the interaction of "this compound" with other biological targets such as CD80, ALK, MDM2, IKK-2, or USP5. Future research based on structural analogy to known modulators of these targets could reveal unforeseen pharmacological activities.

Enzyme Interaction and Modulation Studies

The enzymatic stability and potential for enzyme modulation by "this compound" are critical for understanding its pharmacokinetic profile.

The structural similarity of "this compound" to known substrates of cholinesterases suggests a potential interaction. Specifically, esters of 1-methyl-4-hydroxypiperidine have been developed as analogs of acetylcholine (B1216132) to measure acetylcholinesterase (AChE) activity. nih.govnih.gov For instance, N-[¹¹C]methylpiperidin-4-yl acetate (B1210297) ([¹¹C]MP4A) is known to be hydrolyzed by AChE with high specificity (99%). nih.govnih.gov This suggests that "this compound" may also serve as a substrate for AChE and potentially butyrylcholinesterase (BuChE).

Additionally, studies on derivatives of 4-fluorobenzoic acid have demonstrated inhibitory activity against cholinesterases. thieme-connect.de This indicates that the 2-fluorobenzoyl moiety of the compound could also contribute to its interaction with these enzymes.

Table 2: Cholinesterase Interaction of Structurally Related Compounds

| Compound/Analog Type | Enzyme | Nature of Interaction | Reference |

|---|---|---|---|

| N-[¹¹C]methylpiperidin-4-yl acetate | Acetylcholinesterase (AChE) | Substrate (99% specificity) | nih.govnih.gov |

| 4-Fluorobenzoic acid derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibition | thieme-connect.de |

The in vitro metabolic stability of compounds containing a piperidine (B6355638) ring has been the subject of numerous studies. The metabolism of such compounds can occur via several pathways, including N-dealkylation and oxidation of the piperidine ring. acs.org In vitro assays using liver microsomes are commonly employed to assess metabolic stability. frontiersin.org

For piperidine-containing esters, enzymatic cleavage by carboxylesterases is a significant metabolic pathway. nih.gov Studies have shown that the presence of ethanol (B145695) can lead to trans-esterification of such compounds, a reaction also catalyzed by carboxylesterases. nih.gov The metabolic stability of piperidine analogues can be influenced by structural modifications. For example, some piperidine analogues have demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov

While specific data on the enzymatic cleavage rate and metabolic half-life of "this compound" are not yet available, the existing literature on related structures suggests that it is likely metabolized by both cytochrome P450 enzymes (leading to N-dealkylation and ring oxidation) and carboxylesterases (leading to ester hydrolysis). acs.orgnih.gov

Table 3: Common In Vitro Metabolic Fates of Structurally Related Piperidine Compounds

| Metabolic Pathway | Key Enzymes | Outcome | Reference |

|---|---|---|---|

| N-dealkylation | Cytochrome P450s | Removal of the methyl group from the piperidine nitrogen | acs.org |

| Piperidine Ring Oxidation | Cytochrome P450s | Hydroxylation of the piperidine ring | frontiersin.org |

| Ester Hydrolysis | Carboxylesterases | Cleavage of the ester bond to form 1-methyl-4-hydroxypiperidine and 2-fluorobenzoic acid | nih.gov |

| Trans-esterification | Carboxylesterases | Exchange of the ethyl group of the ester with another alcohol (e.g., ethanol) | nih.gov |

Elucidation of Molecular Mechanism of Action and Ligand-Target Binding Interactions

The investigation into how a compound exerts its effects at a molecular level is crucial. For 1-Methylpiperidin-4-yl 2-fluorobenzoate (B1215865), this involves a series of in vitro studies to characterize its binding to specific biological targets.

In vitro binding assays are essential for quantifying the affinity of a ligand for its receptor. Techniques like radioligand binding assays, autoradiography, and Surface Plasmon Resonance (SPR) provide detailed information on these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure binding kinetics in real-time. nih.gov It provides data on the association (kon) and dissociation (koff) rates of the ligand-target interaction, from which the equilibrium dissociation constant (KD) can be calculated, indicating binding affinity. nih.gov The combination of SPR with mass spectrometry (MS) can further offer structural information about these interactions. nih.gov While this methodology is standard, specific SPR data for the binding of this compound to its putative targets is not extensively detailed in publicly available literature.

Autoradiography would typically be used to visualize the distribution of binding sites for this compound within tissue sections, should a radiolabeled version of the compound or a competing radioligand be available.

In receptor pharmacology, ligands can bind to the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site, which can modulate the receptor's function. The characterization of where this compound binds is fundamental to understanding its mechanism of action. Studies have shown that modifying piperidine-containing scaffolds can lead to compounds that act as allosteric modulators, offering potential for greater receptor subtype selectivity. researchgate.net

Molecular modeling and competitive binding experiments are used to determine if a compound binds orthosterically or allosterically. For instance, atypical dopamine transporter (DAT) inhibitors have been studied where molecular modeling predicts binding to an inward-facing conformation of DAT, suggesting a non-traditional binding mode. nih.gov The specific binding site—orthosteric or allosteric—for this compound would be determined through such specialized assays, though detailed public reports on this are scarce.

Preclinical Metabolic Fate and Stability Studies in vitro

Understanding a compound's metabolic stability and the profile of its metabolites is a cornerstone of drug development, helping to predict its pharmacokinetic profile in vivo. bioivt.com

In vitro metabolic stability assays are used to estimate how quickly a compound is metabolized by the liver, the primary site of drug metabolism. wuxiapptec.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. nuvisan.com

Liver Microsomes: These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com Incubating this compound with human and animal liver microsomes in the presence of cofactors like NADPH allows for the determination of its intrinsic clearance (CLint) and metabolic half-life (t½). nuvisan.comevotec.com This data helps in comparing metabolic rates across species. bioivt.com

Plasma Stability: The stability of this compound is also assessed in plasma to evaluate its susceptibility to enzymatic degradation by esterases present in the blood.

The table below illustrates the type of data generated from a typical metabolic stability study.

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Dog | Data not available | Data not available |

| Plasma | Human | Data not available | Not applicable |

| Plasma | Rat | Data not available | Not applicable |

| Note: This table is illustrative. Specific experimental values for this compound are not available in the reviewed literature. |

Following stability assessment, the next step is to identify the structures of the major metabolites. This is typically achieved using high-resolution mass spectrometry. For a compound like this compound, several metabolic pathways are plausible.

Oxidative Hydrolysis: The ester linkage is a potential site for hydrolysis, catalyzed by esterase enzymes, which would cleave the molecule into 2-fluorobenzoic acid and 1-methylpiperidin-4-ol.

N-dealkylation: The N-methyl group on the piperidine ring is susceptible to oxidative N-dealkylation by CYP450 enzymes. semanticscholar.org This process involves the hydroxylation of the methyl group, followed by spontaneous breakdown to yield formaldehyde (B43269) and the N-desmethyl metabolite, piperidin-4-yl 2-fluorobenzoate. semanticscholar.org

The primary metabolites would be structurally confirmed using advanced analytical techniques.

The formation of metabolites can significantly alter the pharmacological profile of a parent compound. semanticscholar.org Metabolites may be inactive, possess similar activity, or have a completely different biological activity or toxicity profile.

Research Applications and Future Perspectives

Utility as a Chemical Probe for Biological Target Validation and Pathway Delineation

Chemical probes are essential for dissecting complex biological processes. The design of 1-Methylpiperidin-4-yl 2-fluorobenzoate (B1215865) allows for its potential use in identifying and validating new biological targets. The piperidine (B6355638) ring is a common feature in many biologically active compounds, often contributing to interactions with receptors and enzymes in the central nervous system. The 2-fluorobenzoate portion provides a distinct chemical handle that can be modified to tune selectivity and affinity for specific targets. Researchers can utilize this compound to probe the function of various proteins and delineate their roles in cellular signaling pathways, which is a critical step in the early stages of drug discovery.

Development as a Radiopharmaceutical for PET Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of novel radiopharmaceuticals is crucial for expanding the capabilities of PET imaging.

For a compound like 1-Methylpiperidin-4-yl 2-fluorobenzoate to be considered for PET imaging, it would first need to be radiolabeled, typically with a positron-emitting isotope such as Fluorine-18 (B77423). Subsequent preclinical studies in animal models are essential to understand its in vivo behavior. These studies track the distribution of the radiolabeled compound throughout the body, identifying areas of accumulation. For instance, a related compound, N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, was evaluated in mice bearing breast cancer tumors, showing significant tumor uptake nih.gov. Such studies help determine if the compound reaches its intended biological target and engages with it effectively. Target engagement studies are critical for confirming that a potential drug or diagnostic agent interacts with its molecular target in a living organism, a key step in validating its mechanism of action nih.govnih.gov.

| Preclinical Evaluation Stage | Objective | Example from a Related Compound |

| Radiolabeling | Incorporate a positron-emitting isotope (e.g., ¹⁸F). | N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was synthesized for PET imaging studies nih.gov. |

| Biodistribution | Determine the compound's distribution and accumulation in various organs and tissues in animal models. | High uptake of the radiolabeled benzamide was observed in tumors (3.8%/g) at 1 hour post-injection in mice nih.gov. |

| Target Engagement | Confirm interaction with the intended biological target in vivo. | Pre-treatment with a blocking agent (haldol) decreased tumor uptake, confirming specific binding nih.gov. |

Understanding the pharmacokinetics—how a compound is absorbed, distributed, metabolized, and excreted—is vital. For brain imaging agents, the ability to cross the blood-brain barrier is a primary consideration. Kinetic modeling is then applied to the dynamic data obtained from PET scans to quantify parameters such as receptor density and affinity. These models can range from simple tissue compartment models to more complex reference tissue models that analyze the rate of association and dissociation of the radioligand from its target researchgate.net. Such analyses provide quantitative insights into the interaction between the radiopharmaceutical and its target in the brain. However, poor brain penetration can render a potential PET tracer unsuitable, as was the case for certain radiolabeled 4-(4-[18F]-fluorobenzyl)piperidine derivatives nih.gov.

Lead Optimization Strategies for the Discovery of Novel Therapeutic or Diagnostic Agents

Lead optimization is an iterative process in drug discovery where a promising compound (a "lead") is chemically modified to improve its properties. For this compound, this could involve several strategies:

Structure-Activity Relationship (SAR) Analysis : Systematically altering parts of the molecule to understand which chemical features are crucial for its biological activity patsnap.com.

Improving Pharmacokinetic Properties : Modifying the structure to enhance absorption, distribution, metabolic stability, and excretion (ADME) profiles patsnap.comnih.gov.

Bioisosteric Replacement : Substituting functional groups with others that have similar physical or chemical properties to enhance potency or reduce toxicity patsnap.com.

These strategies aim to transform a lead compound into a viable clinical candidate with improved efficacy and safety danaher.comnih.gov.

| Optimization Strategy | Goal | Method |

| Enhance Efficacy | Increase potency and selectivity for the target. | SAR-directed modifications, pharmacophore-oriented design nih.govnih.gov. |

| Optimize ADMET Profile | Improve drug-like properties (solubility, stability, permeability). | Chemical manipulation of functional groups, reducing metabolic "soft spots" researchgate.net. |

| Improve Chemical Accessibility | Simplify the molecular structure for easier synthesis. | Scaffold hopping, fragment-based design patsnap.comresearchgate.net. |

Exploration of Novel Biological Targets and Cellular Pathways Influenced by the Compound

The initial screening of this compound may reveal interactions with unexpected biological targets. This opens up avenues for exploring new therapeutic areas. Further research would involve a battery of in vitro and in vivo assays to identify these novel targets and understand the cellular pathways that are modulated by the compound's activity. This exploration is crucial for uncovering new mechanisms of disease and developing first-in-class medicines.

Advanced Methodological Development for Compound Analysis and Biological Evaluation

The comprehensive study of this compound necessitates the use and development of advanced analytical and biological evaluation techniques. This includes sophisticated methods for chemical synthesis and purification, as well as high-throughput screening assays to assess its activity against a wide range of biological targets. Furthermore, developing robust radioligand binding assays is essential for characterizing its interaction with receptors, including determining its affinity (Kᵢ) and the number of binding sites (Bₘₐₓ) giffordbioscience.com. The biological evaluation process is guided by a risk management framework to ensure a thorough assessment of the compound's potential fda.gov.

Q & A

Q. What are the recommended synthetic routes for preparing 1-methylpiperidin-4-yl 2-fluorobenzoate, and what challenges arise during purification?

Methodological Answer: A common approach involves esterification of 2-fluorobenzoic acid with 1-methylpiperidin-4-ol under acidic conditions (e.g., H₂SO₄ catalysis) or coupling reagents like DCC/DMAP. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to potential byproducts from incomplete esterification. Challenges include isolating the target compound from unreacted starting materials or diastereomers, which may require optimized solvent systems or preparative HPLC .

Q. How can researchers ensure safe handling and storage of this compound?

Methodological Answer: Based on analogous piperidine-fluorobenzoate derivatives, the compound is likely hygroscopic and sensitive to light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Monitor for decomposition via TLC or NMR, particularly for ester hydrolysis under humid conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl signal ~168–170 ppm) and piperidine methyl group (~2.3 ppm).

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected ~278.14 g/mol).

- IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-F (~1250 cm⁻¹). Cross-validate with elemental analysis for purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) is critical for resolving stereochemistry and confirming the ester conformation. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Challenges include obtaining high-quality crystals; additives like seed crystals or temperature gradients may improve crystal packing. Compare experimental data with computational models (DFT) for validation .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A), leveraging the fluorobenzoate’s electron-withdrawing effects.

- In Vitro Assays : Radioligand binding assays (³H-ketanserin for 5-HT₂A) with HEK293 cells expressing recombinant receptors. Include positive controls (e.g., pimavanserin) and assess IC₅₀ values.

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to track degradation, focusing on esterase-mediated hydrolysis .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of piperidinyl fluorobenzoates?

Methodological Answer:

- Systematic Variation : Synthesize analogs with substituents at the piperidine N-methyl or fluorobenzoate ortho positions to isolate electronic/steric effects.

- Data Normalization : Use standardized assays (e.g., consistent cell lines, buffer pH) to minimize variability.

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (Hammett σ, logP) with activity trends. Contradictions may arise from off-target effects; validate via selectivity profiling .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with mobile phase (methanol:buffer, pH 4.6) as per pharmacopeial guidelines. Detect impurities at 254 nm, referencing USP/EP standards.

- LC-MS/MS : Identify low-abundance byproducts (e.g., hydrolyzed 2-fluorobenzoic acid) with MRM transitions.

- GC-MS : For volatile impurities, derivatize with BSTFA and monitor silylated fragments .

Notes on Methodological Rigor

- Contradictions in Synthesis : Evidence suggests varying esterification efficiencies depending on the fluorobenzoate substitution pattern; optimize reaction time and catalyst load empirically .

- Biological Assay Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.